molecular formula C22H16F2N2O3 B2773954 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide CAS No. 921890-13-3

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide

Cat. No.: B2773954
CAS No.: 921890-13-3
M. Wt: 394.378
InChI Key: GWMAKTRHTGBYAK-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-difluorobenzamide” is a chemical compound with the molecular formula C22H16F2N2O3 . It is related to dibenzo[b,f][1,4]oxazepine, which is an intermediate in the synthesis of quetiapine , a medication used to treat mental health conditions such as schizophrenia, bipolar disorder, and major depressive disorder.

Scientific Research Applications

Catalytic Enantioselective Reactions

The catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines, including structures similar to the compound , has been explored for synthesizing chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This process demonstrates high yields and enantioselectivities, showcasing the compound's potential in asymmetric synthesis (De Munck et al., 2017).

Enantioselective Alkylation

Another study focused on the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines, including derivatives of the compound of interest. This process was catalyzed by a (R)-VAPOL-Zn(II) complex, leading to chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with good yields and moderate enantioselectivities. It marked the first instance of such enantioselective addition to cyclic aldimines (De Munck et al., 2017).

Synthesis and Properties of Polyfluorinated Analogs

Research into the synthesis and properties of polyfluorinated analogs of dibenzo[b,f][1,4]oxazepines, which are structurally related to the compound , has shown a range of biological activities, primarily affecting the central nervous system. This study outlines a method for creating polyfluorinated derivatives, potentially leading to new psychotropic agents (Gerasimova et al., 1989).

Development of Serotonin-3 Receptor Antagonists

The compound's structural framework has been utilized in the development of potent serotonin-3 (5-HT3) receptor antagonists, showing the importance of such structures in medicinal chemistry for creating new therapeutic agents (Harada et al., 1995).

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3/c1-2-26-17-8-3-4-9-19(17)29-18-11-10-13(12-14(18)22(26)28)25-21(27)20-15(23)6-5-7-16(20)24/h3-12H,2H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAKTRHTGBYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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